Megestrol acetate is a synthetic derivative of the naturally occurring hormone progesterone, classified as both an antineoplastic and progestational agent. It is primarily used in the treatment of breast cancer, endometrial cancer, and for appetite stimulation in patients with weight loss due to chronic illnesses such as cancer and AIDS. The compound is chemically designated as pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, with the empirical formula and a molecular weight of 384.51 g/mol .
Megestrol acetate falls under the category of synthetic progestins. It acts by mimicking the effects of natural progesterone in the body, influencing various physiological processes including the regulation of menstrual cycles and the maintenance of pregnancy. Its antineoplastic properties make it particularly useful in oncology settings .
The synthesis of megestrol acetate typically involves several steps, including the conversion of progesterone into megestrol acetate through chemical modifications. One notable method involves using progesterone as a starting material, which undergoes acetylation to introduce the acetate group at the 17 position.
The molecular structure of megestrol acetate features a steroid backbone typical of progestins, with specific functional groups that define its activity:
The primary chemical reactions involved in synthesizing megestrol acetate include:
These reactions often require specific conditions such as temperature control, inert atmospheres (to prevent oxidation), and careful monitoring via thin-layer chromatography (TLC) to ensure completion .
Megestrol acetate exerts its effects by binding to progesterone receptors in target tissues, leading to:
The pharmacological actions result in decreased proliferation of hormone-dependent cancer cells and alterations in metabolic processes related to appetite stimulation .
Megestrol acetate has several scientific uses:
Megestrol acetate (MGA), chemically designated as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, was first synthesized in 1959 through structural modification of progesterone [2] [7]. Early synthetic pathways focused on introducing a double bond at the C6 position and methyl group at C6, enhancing its progestational potency compared to natural progesterone. This molecular optimization yielded a compound with 46-fold higher binding affinity for progesterone receptors than its parent molecule [2]. Initial development by pharmaceutical researchers aimed to create potent oral progestins for gynecological applications, with molecular weight stabilized at 384.51 g/mol (C₂₄H₃₂O₄) [5].
Table 1: Key Molecular Characteristics of Megestrol Acetate
| Property | Specification |
|---|---|
| Chemical formula | C₂₄H₃₂O₄ |
| Molecular weight | 384.51 g/mol |
| IUPAC name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
| CAS registry number | 595-33-5 |
| Primary metabolic targets | CYP3A4, UDP-glucuronosyltransferases |
Initially marketed in 1963 as a contraceptive agent in combination with ethinylestradiol, megestrol acetate’s therapeutic applications underwent significant expansion following serendipitous clinical observations [2] [7]:
Megestrol acetate’s regulatory journey reflects its evolving therapeutic roles:
Table 2: Major Regulatory Approvals for Megestrol Acetate
| Year | Region/Country | Approved Indication | Dosage Form |
|---|---|---|---|
| 1963 | Multiple | Contraceptive | Oral tablet (1-5 mg) |
| 1971 | USA (FDA) | Endometrial carcinoma | Tablet (20-160 mg) |
| 1980s | Europe | Breast cancer palliation | Tablet (160 mg) |
| 1993 | USA (FDA) | AIDS-associated cachexia | Suspension (40 mg/mL) |
| 2007 | USA (FDA) | Nanocrystal oral suspension | Concentrated (125 mg/mL) |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1